N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
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Overview
Description
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound, comprising two aromatic rings, a thiophene and a furan, linked to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves the condensation of a cyclohex-1-enyl ethylamine derivative with a furan-thiophene ethylamine derivative under acidic or basic conditions. The reaction might also include a coupling reagent to facilitate the amide bond formation.
Industrial Production Methods
In industrial settings, the production often involves similar synthetic routes but scaled up using continuous flow reactors. These methods ensure a higher yield and consistent product quality. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo a variety of reactions including oxidation, reduction, and substitution.
Oxidation: : Under oxidative conditions, it may form corresponding sulfoxides and sulfones if sulfur-containing thiophene is targeted.
Reduction: : Reduction can lead to the saturation of the cyclohexene ring, forming cyclohexane derivatives.
Substitution: : Nucleophilic substitution reactions may occur at the furan or thiophene rings, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: : Uses reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Typically employs hydrogen gas with palladium or platinum catalysts.
Substitution: : Utilizes nucleophiles like halides or organometallic reagents.
Major Products Formed
Oxidation: : Sulfoxides, sulfones, and epoxides.
Reduction: : Cyclohexane derivatives and reduced furan or thiophene derivatives.
Substitution: : Halogenated or alkylated furan and thiophene rings.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it valuable for studying amide bond formation, aromatic ring behavior, and heterocyclic chemistry.
Biology
In biology, it serves as a model compound for understanding protein-ligand interactions due to its amide linkage and aromatic components.
Medicine
Industry
In industrial applications, it may be used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets through hydrogen bonding, π-π interactions, and van der Waals forces. These interactions influence pathways involving aromatic amino acids and amide functionalities.
Comparison with Similar Compounds
Similar Compounds
N,N'-bis(2-furylmethyl)ethanediamide: : Lacks the thiophene ring but includes similar amide linkages.
N'-[2-(cyclohexyl)ethyl]-N-[2-(thiophen-2-yl)-2-(furan-3-yl)ethyl]ethanediamide: : Shares a similar backbone but varies in aromatic ring positioning and saturation.
Uniqueness
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide stands out due to its unique combination of a cyclohex-1-enyl group with a furan-thiophene system, offering distinct reactivity and interaction profiles compared to its counterparts.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-19(21-10-8-15-5-2-1-3-6-15)20(24)22-13-17(16-9-12-26-14-16)18-7-4-11-25-18/h4-5,7,9,11-12,14,17H,1-3,6,8,10,13H2,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGFJHJJENZUOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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